

Application Note: UHPLC-HRESIMS Analysis of Mauritianin in Plant Extracts

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Compound of Interest

Compound Name: Mauritianin

Cat. No.: B1250748

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mauritianin, a flavonoid glycoside, is a natural compound found in various plants, including *Rinorea anguifera* and *Hypericum japonicum*.^[1] It is a kaempferol 3-O-(2,6-di-O- α -L-rhamnopyranosyl)- β -D-galactopyranoside.^{[2][3]} This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, notably as a DNA topoisomerase I inhibitor, suggesting its potential in cancer therapy.^[1] Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS) offers a highly sensitive and selective method for the identification and quantification of **Mauritianin** in complex plant extracts.^{[4][5]} This application note provides a detailed protocol for the analysis of **Mauritianin**, aimed at researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of Mauritianin

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₀ O ₁₉	[2]
Average Molecular Weight	740.6593 g/mol	[6]
Monoisotopic Molecular Weight	740.216379098 Da	[6]
Class	Flavonoid-3-O-glycoside	[3]
IUPAC Name	3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[2]

Experimental Protocols

Sample Preparation: Extraction of Mauritianin from Plant Material

A robust extraction method is crucial for the accurate quantification of **Mauritianin**. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

- Dried and powdered plant material
- Methanol (HPLC grade)
- Water (HPLC grade)

- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters

Protocol:

- Accurately weigh 1.0 g of the dried, powdered plant material.
- Add 20 mL of 80% methanol in water (v/v).
- Sonication in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process (steps 2-5) twice more with fresh solvent.
- Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
- Reconstitute the dried extract in 1 mL of methanol.
- Filter the reconstituted extract through a 0.22 µm syringe filter prior to UHPLC-HRESIMS analysis.

UHPLC-HRESIMS Analysis

This section outlines the instrumental parameters for the separation and detection of **Mauritianin**.

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or similar).

UHPLC Conditions:

Parameter	Recommended Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Gradient	5-95% B over 15 minutes, followed by a 5-minute wash and re-equilibration
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L

HRESIMS Conditions:

Parameter	Recommended Value
Ionization Mode	ESI positive and negative
Scan Range (m/z)	100 - 1500
Resolution	70,000
Capillary Voltage	3.5 kV
Sheath Gas Flow Rate	40 (arbitrary units)
Auxiliary Gas Flow Rate	10 (arbitrary units)
Capillary Temperature	320 °C
Data Acquisition	Full scan and data-dependent MS/MS (dd-MS ²)

Data Presentation

Quantitative Analysis

A validated UHPLC-HRESIMS method should demonstrate acceptable linearity, sensitivity, and accuracy. The following table presents representative validation parameters for the quantification of flavonoids, which can be used as a benchmark for method development for **Mauritianin**.

Parameter	Representative Value
Linearity (r^2)	> 0.998
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.3 - 3.0 ng/mL
Recovery (%)	95 - 105%
Intra-day Precision (RSD%)	< 2%
Inter-day Precision (RSD%)	< 5%

Note: These values are illustrative and should be determined experimentally for **Mauritianin**.

Identification and Fragmentation

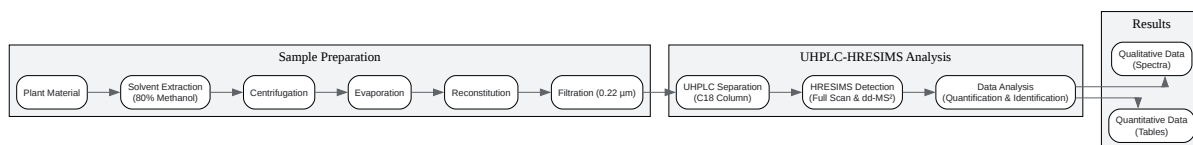
The identification of **Mauritianin** can be confirmed by its accurate mass and characteristic fragmentation pattern in the HRESIMS analysis. In positive ion mode, the protonated molecule $[M+H]^+$ at m/z 741.2238 would be observed. The MS/MS fragmentation is expected to involve the sequential loss of the rhamnose and galactose moieties.

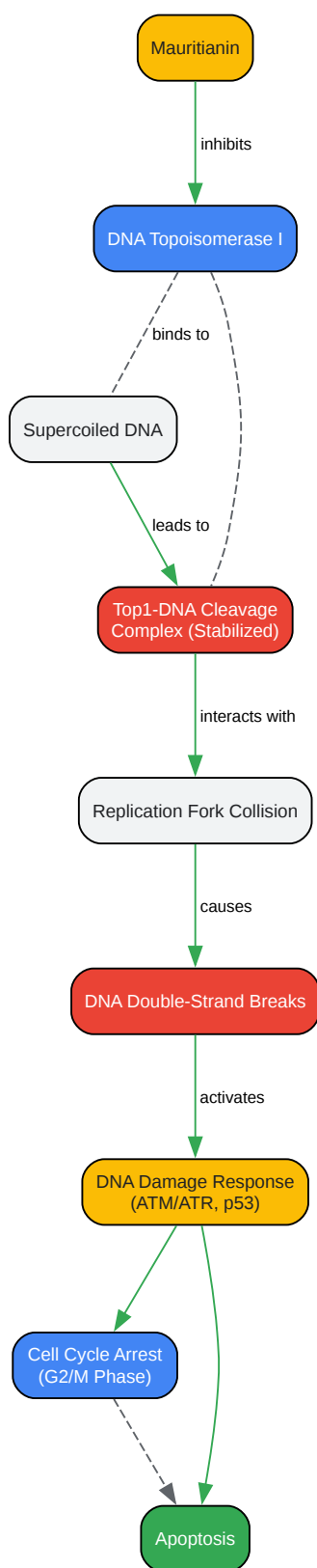
Expected Fragmentation:

- $[M+H]^+$: m/z 741.2238
- $[M+H - \text{Rhamnose}]^+$: m/z 595.1661
- $[M+H - \text{Rhamnose} - \text{Rhamnose}]^+$: m/z 449.1084
- $[M+H - \text{Rhamnose} - \text{Rhamnose} - \text{Galactose}]^+$ (Kaempferol aglycone): m/z 287.0550

Visualizations

Experimental Workflow





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